Cas no 134003-02-4 ((1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one)
![(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one structure](https://www.kuujia.com/scimg/cas/134003-02-4x500.png)
(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one Chemical and Physical Properties
Names and Identifiers
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- (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one
- CS-0131291
- AKOS006280104
- SCHEMBL1192447
- 134003-02-4
- D96860
- MFCD01320868
- MFCD21602419
- EN300-202531
- PS-18450
-
- MDL: MFCD01320868
- Inchi: InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1
- InChI Key: UIVLZOWDXYXITH-CRCLSJGQSA-N
- SMILES: C1CC2CC1C(=O)N2
Computed Properties
- Exact Mass: 111.068413911g/mol
- Monoisotopic Mass: 111.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 0.2
(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4042-5G |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 97% | 5g |
¥1003.00 | 2023-04-30 | |
Enamine | EN300-202531-2.5g |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 95% | 2.5g |
$1791.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4042-10G |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 97% | 10g |
¥1689.00 | 2023-04-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4042-250G |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 97% | 250g |
¥18387.00 | 2023-04-30 | |
Enamine | EN300-202531-0.5g |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 95% | 0.5g |
$713.0 | 2023-09-16 | |
eNovation Chemicals LLC | Y1007191-10G |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 97% | 10g |
$245 | 2024-07-21 | |
Chemenu | CM563680-100g |
(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 95%+ | 100g |
$*** | 2023-03-30 | |
Enamine | EN300-202531-0.1g |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 95% | 0.1g |
$317.0 | 2023-09-16 | |
abcr | AB571906-10g |
(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one; . |
134003-02-4 | 10g |
€345.30 | 2024-04-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4042-50g |
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one |
134003-02-4 | 97% | 50g |
¥4092.0 | 2024-04-24 |
(1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one Related Literature
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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5. Back matter
Additional information on (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one
Comprehensive Overview of (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 134003-02-4): Structure, Applications, and Research Insights
The compound (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one (CAS No. 134003-02-4) is a bicyclic lactam with significant interest in pharmaceutical and synthetic chemistry. Its unique azabicyclic scaffold and stereospecific configuration make it a valuable intermediate for drug discovery, particularly in the development of chiral catalysts and bioactive molecules. Researchers and industry professionals frequently search for its synthesis methods, spectroscopic data, and applications in asymmetric synthesis, reflecting its growing relevance in modern organic chemistry.
Structurally, (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one features a rigid bicyclo[2.2.1]heptane framework with a nitrogen atom at the 2-position and a ketone group at the 3-position. This arrangement imparts notable stereochemical stability, which is critical for designing enantioselective reactions. Recent studies highlight its role in constructing pharmaceutical intermediates, such as neuromodulators and enzyme inhibitors, aligning with the trending focus on precision medicine and targeted therapies.
From a synthetic perspective, the demand for efficient routes to produce (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one has surged, driven by its utility in green chemistry and atom-economical processes. Innovations like microwave-assisted synthesis and biocatalytic approaches are frequently discussed in academic forums, addressing the need for sustainable methodologies. Analytical techniques such as NMR spectroscopy and HPLC purity analysis are essential for characterizing this compound, topics often queried in scientific databases.
Beyond its chemical properties, 134003-02-4 is gaining attention in computational chemistry for molecular docking studies. Researchers leverage its 3D conformational rigidity to model interactions with biological targets, a hot topic in AI-driven drug design. This aligns with broader industry trends, where machine learning and quantum chemistry calculations are revolutionizing compound optimization.
In summary, (1R,4S)-2-Azabicyclo[2.2.1]heptan-3-one exemplifies the intersection of structural elegance and practical utility. Its applications span from asymmetric catalysis to drug development, resonating with contemporary searches for high-value heterocycles and stereoselective building blocks. As research advances, this compound is poised to remain a focal point in both academic and industrial settings.
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